molecular formula C11H17N3O2 B014595 [5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanol CAS No. 887407-09-2

[5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanol

Cat. No.: B014595
CAS No.: 887407-09-2
M. Wt: 223.27 g/mol
InChI Key: MHWBZHPAMNCSHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tobacco-Specific Nitrosamines (TSNAs) Overview

Tobacco-specific N-nitrosamines (TSNAs) are potent carcinogens formed during tobacco curing, fermentation, and combustion. Key TSNAs include N’-nitrosonornicotine (NNN), 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), and their metabolites. NNK, a nicotine-derived nitrosamine, is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC). Its metabolite, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), serves as a biomarker for NNK exposure in tobacco users.

Historical Context of C₅-NNAL Discovery

C₅-NNAL, a synthetic analog of NNAL, was first synthesized to address challenges in quantifying NNAL in biological samples. NNAL is endogenous to tobacco users, making it difficult to distinguish between exogenous and endogenous sources in analytical methods. C₅-NNAL, structurally similar but distinct in chain length (pentanol vs. butanol), was developed as an internal standard to improve precision in chromatographic assays.

Relationship to Other TSNAs in Tobacco Research

C₅-NNAL is not a naturally occurring TSNA but is chemically related to NNK and NNAL. Its role lies in analytical chemistry, where it compensates for matrix effects and variability during sample processing. Unlike NNAL, which is metabolized from NNK in vivo, C₅-NNAL is exogenously added to samples to validate assay performance.

Significance in Tobacco Exposure Assessment

Properties

IUPAC Name

N-(5-hydroxy-5-pyridin-3-ylpentyl)-N-methylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-14(13-16)8-3-2-6-11(15)10-5-4-7-12-9-10/h4-5,7,9,11,15H,2-3,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWBZHPAMNCSHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCC(C1=CN=CC=C1)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399676
Record name [5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887407-09-2
Record name [5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

The nitrosation proceeds via electrophilic substitution, where nitrous acid (HNO2\text{HNO}_2), generated in situ from NaNO2\text{NaNO}_2 and hydrochloric acid (HCl\text{HCl}), reacts with the secondary amine:

R2NH+HNO2R2NNO+H2O\text{R}2\text{NH} + \text{HNO}2 \rightarrow \text{R}2\text{N}-\text{NO} + \text{H}2\text{O}

For 5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanol, the amine precursor likely contains a pentanol backbone substituted with a 3-pyridyl group and a methylamino side chain. The reaction is typically conducted at 0–5 \, ^\circ\text{C} to suppress diazotization and oxidation byproducts.

Optimization Parameters

  • pH Control : Maintained between 2–3 using HCl\text{HCl} to stabilize HNO2\text{HNO}_2.

  • Molar Ratios : A 1:1.2 ratio of amine to NaNO2\text{NaNO}_2 ensures complete conversion.

  • Temperature : Low temperatures (<10 \, ^\circ\text{C}) minimize decomposition.

Catalytic Hydrogenation for Intermediate Synthesis

While direct nitrosation is the primary route, intermediate alcohols like 1-(3-pyridyl)-1-pentanol may require synthesis via catalytic hydrogenation. Source details a related hydrogenation protocol for 3-methyl-5-phenyl-pentanol, offering insights into scalable methods:

Hydrogenation Setup

  • Catalyst : 3% Pd/silica (2.5g2.5 \, \text{g} per 200g200 \, \text{g} substrate).

  • Conditions : 105–110 \, ^\circ\text{C}, 1.2MPaH21.2 \, \text{MPa} \, \text{H}_2, propionic acid aqueous solution.

  • Yield : 94.2% after 7 hours.

Although this method targets a structurally distinct compound, analogous conditions could reduce nitro or imine intermediates in 5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanol synthesis.

Purification and Characterization

Post-synthesis purification ensures the removal of unreacted precursors and byproducts.

Distillation and Chromatography

  • Vacuum Distillation : Crude product is distilled under reduced pressure (0.040.06MPa0.04–0.06 \, \text{MPa}) to isolate the nitrosamine.

  • Column Chromatography : Silica gel with dichloromethane eluent achieves >98.5% purity.

Analytical Data

  • Boiling Point : 437.6 \pm 40.0 \, ^\circ\text{C} (predicted).

  • Density : 1.14±0.1g/cm31.14 \pm 0.1 \, \text{g/cm}^3 .

  • Solubility : Miscible in chloroform, ethyl acetate, and methanol.

  • pKa : 13±0.2013 \pm 0.20, indicating weak basicity at the pyridyl nitrogen.

Comparative Analysis with Analogous Nitrosamines

5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanol shares structural similarities with tobacco-specific nitrosamines like NNK (C10H13N3O3\text{C}_{10}\text{H}_{13}\text{N}_3\text{O}_3) and NNN (C10H13N3O2\text{C}_{10}\text{H}_{13}\text{N}_3\text{O}_2) but differs in its hydroxylated side chain, which influences metabolic activation pathways .

Chemical Reactions Analysis

Types of Reactions: 5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Carcinogenicity Studies

Numerous studies have focused on the carcinogenic properties of 5-(methylnitrosamino)-1-(3-pyridyl)-1-pentanol. Research indicates that it plays a significant role in the initiation and promotion stages of lung tumorigenesis:

  • DNA Damage Mechanisms : The compound forms DNA adducts through metabolic activation, leading to mutations that can initiate cancer. Studies have shown that exposure to 5-(methylnitrosamino)-1-(3-pyridyl)-1-pentanol results in the formation of formaldehyde adducts with DNA, which are critical for understanding its mutagenic potential .
  • Animal Models : In rodent studies, administration of this nitrosamine has been linked to increased lung tumor incidence. For example, A/J mice treated with NNK showed significant tumor formation, highlighting the compound's role in promoting lung cancer .

Biomarker Development

The detection and quantification of 5-(methylnitrosamino)-1-(3-pyridyl)-1-pentanol in biological samples serve as important biomarkers for tobacco exposure and cancer risk assessment:

  • Urinary Excretion Studies : Research has demonstrated that levels of this compound can be measured in urine as a biomarker for tobacco smoke exposure. For instance, studies involving infants exposed to environmental tobacco smoke showed detectable levels of 5-(methylnitrosamino)-1-(3-pyridyl)-1-pentanol, suggesting its utility in assessing exposure risk .
  • Analytical Methods : Advanced techniques such as liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI+-MS/MS) have been developed for accurate quantification of this nitrosamine and its metabolites in human urine, facilitating epidemiological studies on smoking-related diseases .

Therapeutic Interventions

Research into potential protective agents against the harmful effects of 5-(methylnitrosamino)-1-(3-pyridyl)-1-pentanol has been an area of interest:

  • Natural Compounds : Studies have explored the antimutagenic properties of natural extracts, such as those from betel leaves, which have shown efficacy in reducing the mutagenic effects of NNK and potentially mitigating the adverse impacts of 5-(methylnitrosamino)-1-(3-pyridyl)-1-pentanol .
  • Preventive Strategies : Investigations into dietary components and their ability to inhibit the carcinogenic process initiated by tobacco-specific nitrosamines continue to be a promising avenue for cancer prevention research.

Mechanism of Action

The carcinogenic effects of 5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanol are primarily due to its ability to form DNA adducts. The compound undergoes metabolic activation to form reactive intermediates that can alkylate DNA, leading to mutations and the initiation of carcinogenesis. The molecular targets include DNA bases, particularly guanine, resulting in the formation of O6-methylguanine adducts .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

The compound’s structural similarity to NNAL and NNK allows for comparative analysis of key functional groups and their implications:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
[5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanol] 887407-09-2 C11H15N3O2 221.26 Nitrosamine, Pyridyl, Hydroxyl
NNAL (4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol) 76014-81-8 C10H13N3O2 207.23 Nitrosamine, Pyridyl, Hydroxyl
NNK (4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone) 64091-91-4 C10H13N3O2 207.23 Nitrosamine, Pyridyl, Ketone

Key Observations :

  • Functional Groups: The hydroxyl group in both NNAL and this compound] suggests similar metabolic pathways (e.g., glucuronidation), while NNK’s ketone group facilitates reductive metabolism to NNAL .

Metabolic Pathways and Bioactivation

  • NNK : Metabolized via carbonyl reduction to NNAL, which undergoes glucuronidation (detoxification) or bioactivation to DNA-alkylating agents (e.g., pyridyloxobutyl adducts) .
  • NNAL: A major metabolite of NNK, NNAL itself is carcinogenic and forms DNA adducts in lung and pancreatic tissues . Its glucuronide conjugate (NNAL-Gluc) is a detoxification marker, with interindividual variability in metabolic ratios observed in smokers .
  • The longer alkyl chain may delay excretion or enhance tissue retention compared to NNAL.

Carcinogenic Potential

  • NNK and NNAL: Both induce lung and pancreatic tumors in rodent models. NNK exhibits dose-dependent carcinogenicity (e.g., 27/30 rats developed lung tumors at 5.0 ppm) , while NNAL demonstrates similar potency as a proximate carcinogen .
  • This compound]: No carcinogenicity data are reported in the provided evidence. Its structural resemblance to NNAL raises concerns, but the extended carbon chain may modify reactivity. For example, α-hydroxylation—a critical step in nitrosamine bioactivation—could differ due to steric effects .

Chemical Reactivity and Stability

  • NNK : The ketone group facilitates electrophilic reactions, forming DNA adducts via intermediates like pyridyloxobutyl diazohydroxide .
  • This compound]: The hydroxyl group may enhance solubility in aqueous environments compared to NNK, while the pyridyl group enables metal ion complexation, as noted for related compounds . Stability under physiological conditions remains unstudied.

Biological Activity

5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanol (commonly referred to as NNK) is a potent nitrosamine compound primarily associated with tobacco smoke and its carcinogenic effects. Understanding its biological activity is crucial for assessing its role in cancer development, particularly lung cancer, as well as its metabolic pathways and potential therapeutic implications.

Chemical Structure and Properties

NNK is a member of the nitrosamine family, characterized by the following chemical structure:

  • Chemical Formula : C₈H₁₁N₃O
  • Molecular Weight : 155.19 g/mol

NNK exerts its biological effects through several mechanisms:

  • DNA Damage : NNK is known to form DNA adducts, leading to mutations that can initiate carcinogenesis. Studies have shown that NNK can cause significant DNA fragmentation in various cell types, including human hepatoma cells and lung epithelial cells .
  • Activation of Oncogenes : The compound has been implicated in the activation of oncogenes and the inactivation of tumor suppressor genes, contributing to tumor progression .

Carcinogenicity

Numerous studies have established NNK as a potent carcinogen. In animal models, exposure to NNK has resulted in a significant increase in tumor incidence, particularly lung tumors. For instance, female A/J mice exposed to NNK exhibited an average of 8.1 lung tumors per mouse compared to 2.4 when co-treated with d-limonene, a compound that appears to mitigate some of NNK's effects .

Metabolism

NNK is metabolized primarily by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can interact with nucleophiles such as DNA. The metabolic pathways include:

  • N-Hydroxylation : This step is critical for the bioactivation of NNK into its ultimate carcinogenic form.
  • Glucuronidation : Subsequent conjugation reactions lead to detoxification and excretion .

Case Studies

Several case studies have highlighted the biological activity of NNK:

  • Infant Exposure Study : A study measuring NNAL (a metabolite of NNK) levels in infants exposed to environmental tobacco smoke showed significant uptake, suggesting that early exposure may be linked to long-term cancer risks .
  • Human Biomonitoring : Research involving habitual smokers indicated stable plasma and urinary levels of NNAL over time, reinforcing its utility as a biomarker for tobacco exposure and potential cancer risk assessment .

Research Findings Summary

Study TypeKey Findings
Animal StudiesSignificant tumor formation in lungs following NNK exposure; co-treatment with d-limonene reduced tumors.
Metabolic StudiesIdentification of metabolic pathways involving cytochrome P450 enzymes leading to DNA adduct formation.
Human StudiesPersistent levels of NNAL in infants indicate risk associated with passive smoking exposure.

Q & A

Q. How can researchers ensure accurate quantification of C5-NNAL in biological samples, considering potential matrix interferences?

Methodological Answer: To mitigate matrix effects, use solid-phase extraction (SPE) cartridges (e.g., Oasis MCX mixed-mode cation exchange) for purification, combined with isotope dilution using 13C6-labeled C5-NNAL as an internal standard . Quantify via liquid chromatography–tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI), ensuring calibration with matrix-matched standards to account for ion suppression/enhancement . Validate recovery rates using spiked samples and optimize chromatographic separation to resolve C5-NNAL from structurally similar metabolites like NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol) .

Q. What are the critical considerations for sample preparation when analyzing C5-NNAL in urine or plasma to prevent metabolite degradation?

Methodological Answer: Immediately stabilize samples with antioxidants (e.g., ascorbic acid) and store at -80°C to inhibit nitrosamine degradation. For urine, treat with β-glucuronidase (Type 1X-A from E. coli) to hydrolyze glucuronide conjugates and release free C5-NNAL . Use Chem-Elute cartridges for lipid removal and acidify samples to pH 3–4 before SPE to enhance cation exchange efficiency . Avoid prolonged exposure to light or room temperature during processing .

Advanced Research Questions

Q. How can researchers design experiments to investigate the isomer-dependent biological effects of C5-NNAL, such as its impact on cancer signaling pathways?

Methodological Answer: Synthesize or procure enantiomerically pure isomers of C5-NNAL and treat in vitro models (e.g., lung cancer cell lines) to assess isomer-specific effects. Use phosphoproteomics (e.g., Western blot for LKB1 phosphorylation) to evaluate kinase signaling alterations . Pair this with metabolic activation studies using cytochrome P450 isoforms (e.g., CYP2A6) to quantify isomer-specific DNA adduct formation via LC-MS/MS . Validate findings in animal models by administering individual isomers and profiling tumorigenic endpoints .

Q. What methodological challenges arise when correlating C5-NNAL exposure levels with DNA adduct formation in target tissues, and how can they be addressed?

Methodological Answer: Key challenges include low adduct abundance and tissue-specific metabolic activation. Use accelerator mass spectrometry (AMS) or immunoaffinity enrichment coupled with LC-MS/MS to enhance sensitivity . For tissue-specific analysis, employ microdissection to isolate target regions (e.g., bronchial epithelium) and quantify adducts like pyridyloxobutyl-DNA lesions. Normalize adduct levels to tissue-specific metabolic activity using radiolabeled C5-NNAL tracers . Address inter-individual variability by measuring urinary C5-NNAL-glucuronide as a surrogate biomarker .

Q. How should researchers address discrepancies in biomarker studies when using untargeted metabolomics versus targeted assays for C5-NNAL detection?

Methodological Answer: Untargeted metabolomics often fails to detect C5-NNAL due to low abundance and signal suppression. Resolve this by integrating targeted LC-MS/MS workflows with stable isotope standards (e.g., 13C6-C5-NNAL) for absolute quantification . For agnostic studies, apply data-independent acquisition (DIA) modes to capture fragment ions of tobacco-specific nitrosamines (TSNAs). Cross-validate findings with enzymatic hydrolysis to confirm glucuronide conjugates .

Data Contradiction Analysis

Q. How can conflicting results regarding C5-NNAL’s carcinogenic potency be resolved in mechanistic studies?

Methodological Answer: Discrepancies may arise from differences in metabolic activation or model systems. Standardize experimental conditions by:

  • Using primary human hepatocytes or recombinant CYP enzymes (e.g., CYP2A13) to mimic metabolic activation .
  • Comparing adduct profiles across species (e.g., F344 rats vs. humanized mouse models) .
  • Applying physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro findings to in vivo doses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanol
Reactant of Route 2
Reactant of Route 2
[5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.